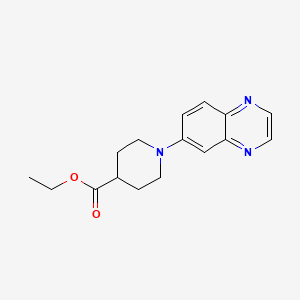

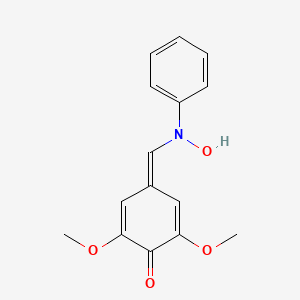

(Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide, also known as HDMBO or DMBO, is a synthetic compound that has been studied for its potential applications in various fields of science.

科学的研究の応用

Polymer Synthesis and Applications

The synthesis of polymers incorporating Schiff base units, such as (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide, has been explored for creating materials with unique properties. For instance, polyurethane cationomers with anil groups exhibit fluorescent properties due to the intramolecular proton transfer in salicylideneanil structures, which is facilitated by the Schiff base moiety. This characteristic makes them suitable for applications requiring fluorescence, such as in sensing and imaging technologies (Buruianǎ et al., 2005).

Photocatalytic and Electrochemical Properties

Research on materials incorporating (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide or its analogs has demonstrated their potential in photocatalytic and electrochemical applications. For instance, the development of electroactive benzoxazine monomers and polymers featuring aniline dimer structures has been reported. These materials engage in reversible electron transfer processes, making them promising candidates for advanced corrosion-resistant coatings due to their electroactivity and ability to facilitate the formation of protective metal oxide layers (Li et al., 2018).

Environmental Remediation

The selective oxidation of aniline compounds, including those related to (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide, can yield products like azoxybenzenes, azobenzenes, and nitrosobenzenes. These reactions are significant for organic synthesis and have implications for environmental remediation, as they offer an economical and environmentally friendly strategy for the selective oxidation of pollutants (Qin et al., 2021).

Adsorption and Removal of Contaminants

Graphene oxide (GO) has been studied for the adsorption of aromatic organic compounds (AOCs) from water, including aniline derivatives. This research highlights the importance of the surface structure of GO in the efficient removal of contaminants. The insights gained from these studies could be applied to the design of adsorbent materials incorporating or targeting compounds like (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide for environmental cleanup efforts (Yan et al., 2015).

Advanced Photocatalytic Reduction

The synthesis of graphene-ZnO-Au nanocomposites has been explored for the efficient photocatalytic reduction of nitrobenzene to aniline, demonstrating the potential of such materials for the removal of organic pollutants and production of valuable chemicals. This research underscores the utility of nanocomposite materials in photocatalysis and could be relevant to the development of systems designed for the transformation of compounds related to (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide (Roy et al., 2013).

Safety and Hazards

特性

IUPAC Name |

4-[(N-hydroxyanilino)methylidene]-2,6-dimethoxycyclohexa-2,5-dien-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-13-8-11(9-14(20-2)15(13)17)10-16(18)12-6-4-3-5-7-12/h3-10,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOBCFJANGIQFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN(C2=CC=CC=C2)O)C=C(C1=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2580182.png)

![7-ethyl-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580183.png)

![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2580185.png)

![2-Cyclopentyloxy-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylacetamide](/img/structure/B2580187.png)

![Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2580195.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2580197.png)

![[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2580199.png)

![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2580200.png)